molecular formula C9H9BF3NO2 B13473415 6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-ylboronic acid

6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-ylboronic acid

Cat. No.: B13473415
M. Wt: 230.98 g/mol
InChI Key: CONBAUINIAPHHD-UHFFFAOYSA-N
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Description

6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-ylboronic acid is a boronic acid derivative that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring

Mechanism of Action

Biological Activity

6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-ylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The compound's molecular structure features a pyridine ring with a trifluoromethyl group and a boronic acid functional group. Its chemical formula is C9H8BF3NO2C_9H_8BF_3NO_2, with a molecular weight of approximately 233.97 g/mol.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyridine Ring : Starting from appropriate precursors, the pyridine ring is formed through cyclization reactions.
  • Introduction of the Trifluoromethyl Group : This is achieved using trifluoromethylating agents, which can be incorporated during the synthesis of the pyridine or added post-synthetically.
  • Boronation : The final step involves the introduction of the boronic acid moiety, often through reactions involving boron reagents such as B(OH)₃ or BCl₃.

Antimicrobial Properties

Recent studies have indicated that boronic acids exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

The antimicrobial action is believed to stem from the ability of boronic acids to inhibit certain enzymes involved in bacterial cell wall synthesis and protein biosynthesis. The boron atom can form covalent bonds with nucleophilic sites on proteins, disrupting their function.

Anticancer Activity

In addition to antimicrobial effects, there is emerging evidence that boronic acids can exhibit anticancer properties. For example, studies have shown that certain derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. The specific activity of this compound in cancer models remains to be fully elucidated but shows promise based on structural analogs.

Case Studies

  • Study on Antimicrobial Activity : A study published in Molecules evaluated various boronic acids for their antimicrobial properties, finding that compounds with similar structural features exhibited moderate to high activity against Candida albicans and other pathogens .
  • Anticancer Research : Research indicated that certain pyridine-based boronic acids could induce cell cycle arrest and apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialE. coli, S. aureus, C. albicansModerate to high inhibition (MIC values <100 µg/mL)
AnticancerVarious cancer cell linesInduction of apoptosis; proteasome inhibition
Enzyme InhibitionBacterial enzymesDisruption of cell wall synthesis

Properties

Molecular Formula

C9H9BF3NO2

Molecular Weight

230.98 g/mol

IUPAC Name

[6-[1-(trifluoromethyl)cyclopropyl]pyridin-3-yl]boronic acid

InChI

InChI=1S/C9H9BF3NO2/c11-9(12,13)8(3-4-8)7-2-1-6(5-14-7)10(15)16/h1-2,5,15-16H,3-4H2

InChI Key

CONBAUINIAPHHD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)C2(CC2)C(F)(F)F)(O)O

Origin of Product

United States

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